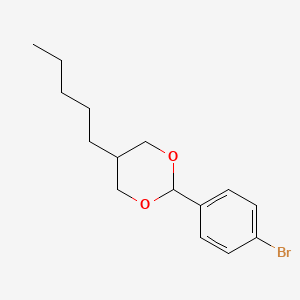
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane
Descripción general
Descripción
“2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” is a complex organic compound. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms . The “5-pentyl” indicates a five-carbon alkyl chain attached to the dioxane ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl group, the 1,3-dioxane ring, and the pentyl chain. These groups could influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The bromine atom in the bromophenyl group could potentially make this compound reactive, as bromine is a good leaving group. The compound might undergo nucleophilic substitution reactions . The 1,3-dioxane ring could potentially undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of the bromine atom could increase its molecular weight and possibly its boiling and melting points .
Aplicaciones Científicas De Investigación
Liquid Crystal Synthesis
Research has indicated the synthesis of various 1,3-dioxane derivatives, including 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, for their use in liquid crystals. These syntheses involve multiple steps, including alkylation, reduction, and cyclocondensation, yielding high-purity products suitable for liquid crystal applications (Liu Qian-feng, 2002).
Acoustical Studies in Mixtures
1,3-dioxane derivatives, such as 1-(2'-hydroxy-5'-bromophenyl)-3-(4'-chlorophenyl)-1,3-propandione, have been studied for their acoustical properties in dioxane-water mixtures. Measurements of ultrasonic velocity and density have been used to derive various acoustical parameters, providing insights into solute-solvent and solute-solute interactions (S. D. Thakur, D. T. Mahajan, M. Narwade, 2007).
Structural and Conformational Analysis
The structure and conformation of various 1,3-dioxane derivatives, including those with bromophenyl substituents, have been extensively studied using techniques like NMR, X-ray diffraction, and computer simulation. These studies are vital for understanding the chemical behavior and potential applications of these compounds (Sh. Yu. Khazhiev et al., 2018).
Chemical Synthesis of Pharmaceuticals
1,3-dioxane derivatives have been used as intermediates in the synthesis of pharmaceuticals, such as Chloramphenicol. The process involves several steps including protection, nitration, acylative cleavage, and hydrolysis, demonstrating the versatility of these compounds in complex organic syntheses (B. Hazra, V. Pore, S. P. Maybhate, 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-pentyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIXZQLHAOJXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane | |
Synthesis routes and methods
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

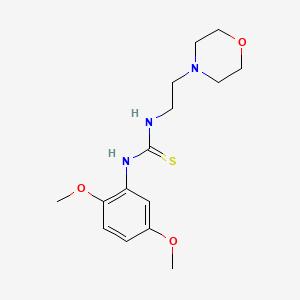
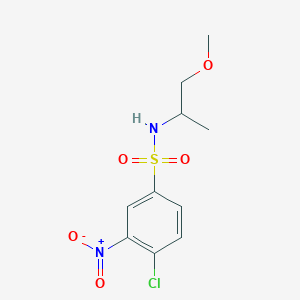
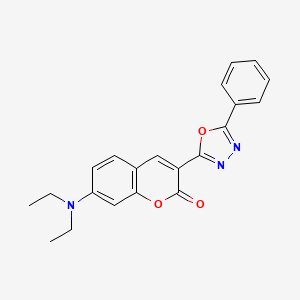
![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)
![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)
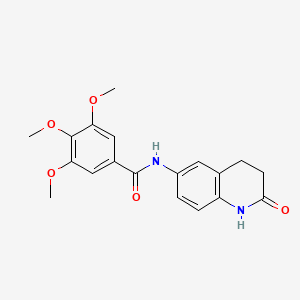
![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)
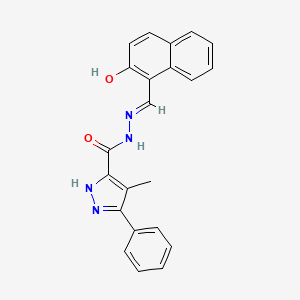
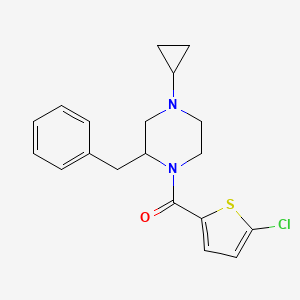
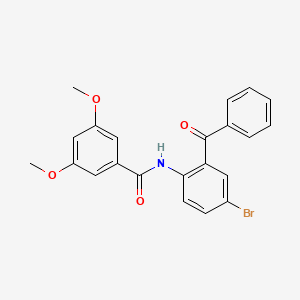
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)
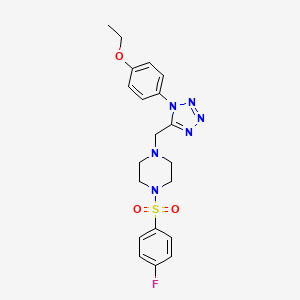
![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)